molecular formula C11H9FN2O2 B6385295 (2,4)-Dihydroxy-5-(4-fluoro-3-methylphenyl)pyrimidine CAS No. 1261903-58-5

(2,4)-Dihydroxy-5-(4-fluoro-3-methylphenyl)pyrimidine

Cat. No.: B6385295
CAS No.: 1261903-58-5
M. Wt: 220.20 g/mol
InChI Key: BISVVFHZYZUVGB-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(4-fluoro-3-methylphenyl)pyrimidine is a heterocyclic aromatic organic compound It consists of a pyrimidine ring substituted with two hydroxyl groups at positions 2 and 4, and a 4-fluoro-3-methylphenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-dihydroxy-5-(4-fluoro-3-methylphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form dihydropyrimidines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydropyrimidines.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-fluoro-3-methylphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,4)-dihydroxy-5-(4-fluoro-3-methylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

    (2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.

    (2,4)-Dihydroxy-5-(4-chloro-3-methylphenyl)pyrimidine:

Uniqueness: The presence of the fluorine atom in (2,4)-dihydroxy-5-(4-fluoro-3-methylphenyl)pyrimidine imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its non-fluorinated analogs.

Properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-6-4-7(2-3-9(6)12)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISVVFHZYZUVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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